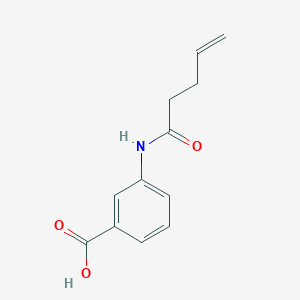

3-(Pent-4-enamido)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-(pent-4-enoylamino)benzoic acid |

InChI |

InChI=1S/C12H13NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h2,4-6,8H,1,3,7H2,(H,13,14)(H,15,16) |

InChI Key |

GLBBSGRRUQZEDW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)NC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Pent 4 Enamido Benzoic Acid

Strategies for N-Acylation of meta-Aminobenzoic Acid Precursors

The formation of the amide linkage is a critical step in the synthesis of 3-(pent-4-enamido)benzoic acid. N-acylation reactions are fundamental in organic synthesis for creating the robust amide bond found in a vast array of natural products, pharmaceuticals, and materials. nih.gov The choice of acylation strategy for meta-aminobenzoic acid is crucial for achieving high yields and purity.

Optimized Coupling Reactions via Activated Carboxylic Acid Derivatives (e.g., acyl chlorides, mixed anhydrides)

A common and effective method for N-acylation involves the activation of the carboxylic acid component, in this case, pent-4-enoic acid. This activation increases the electrophilicity of the carboxyl carbon, facilitating the nucleophilic attack by the amino group of meta-aminobenzoic acid.

Acyl Chlorides: The conversion of pent-4-enoic acid to its corresponding acyl chloride, pent-4-enoyl chloride, is a classic activation method. This highly reactive intermediate readily reacts with meta-aminobenzoic acid in the presence of a base to neutralize the HCl byproduct. While effective, this method can be limited by the acid sensitivity of other functional groups within the molecule. researchgate.net

Mixed Anhydrides: Another approach is the formation of a mixed anhydride (B1165640) from the carboxylic acid. google.com This can be achieved by reacting the carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine. The resulting mixed anhydride is a less reactive but more selective acylating agent than an acyl chloride, often leading to cleaner reactions with fewer side products. google.com

| Activation Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | High reactivity, readily available reagents. | Can be harsh, may not be suitable for sensitive substrates. |

| Mixed Anhydride | Alkyl chloroformate, triethylamine | Milder conditions, good for sensitive substrates. | May require careful control of reaction conditions to avoid side reactions. |

Modern Amide Bond Forming Reagents and Catalysis

The field of amide bond formation has seen significant advancements with the development of a plethora of coupling reagents that facilitate the reaction under mild conditions. numberanalytics.com These reagents are particularly useful for coupling carboxylic acids and amines directly, avoiding the need for pre-activation to highly reactive species like acyl chlorides.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. researchgate.net Phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly effective coupling reagents. researchgate.net

Recent research has also focused on developing greener and more efficient catalytic methods for amide bond formation. These include the use of boronic acid derivatives, silane-based reagents, and enzymatic catalysts, which can offer high chemoselectivity and operate under environmentally benign conditions. numberanalytics.comrsc.org Some studies have explored amide bond formation in aqueous media, which is a significant step towards sustainable chemical synthesis. luxembourg-bio.com

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, effective with additives like HOBt or HOAt. researchgate.net |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. |

| Uronium Salts | HBTU, HATU, COMU | Rapid reactions, often used in peptide synthesis. luxembourg-bio.com |

| Modern Catalysts | Boronic acid derivatives, Silanes | Milder reaction conditions, improved sustainability. rsc.org |

Selective Incorporation of the Pent-4-enoyl Moiety

The synthesis requires the specific introduction of the pent-4-enoyl group onto the nitrogen atom of meta-aminobenzoic acid. This involves both the synthesis of the acyl donor and the control of selectivity in the acylation reaction.

Precursor Synthesis of Pent-4-enoic Acid Derivatives

Pent-4-enoic acid, also known as allyl-acetic acid, is the key building block providing the terminal alkene functionality. It can be synthesized through various methods. One common laboratory-scale synthesis involves the malonic ester synthesis, using allyl halide and diethyl malonate. google.com Another route involves the rearrangement of allyl vinyl ethers. google.com For specific applications, derivatives of pent-4-enoic acid, such as its acyl chloride or activated esters, are prepared to facilitate the subsequent acylation step. nih.gov

Control of Chemoselectivity in Multifunctionalized Systems

meta-Aminobenzoic acid is a multifunctional molecule, containing both a nucleophilic amino group and a carboxylic acid group. When reacting with an activated pent-4-enoic acid derivative, the desired reaction is the N-acylation of the amino group. However, side reactions such as O-acylation of the carboxylic acid to form an anhydride can occur.

The chemoselectivity of the reaction is highly dependent on the reaction conditions. The inherent higher nucleophilicity of the amino group compared to the carboxylate generally favors N-acylation. nih.gov Performing the reaction under neutral or slightly basic conditions helps to ensure the amino group is in its more nucleophilic free base form. The choice of solvent and coupling reagent can also significantly influence the selectivity. researchgate.net For instance, in some systems, the use of specific catalysts or additives can steer the reaction towards either N- or O-acylation. nih.gov

Multistep Synthetic Pathways and Efficiency Assessments

A plausible synthetic pathway could start with the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group to yield 3-aminobenzoic acid. truman.edu Concurrently, pent-4-enoic acid can be prepared. The final step is the amide bond formation between these two precursors using one of the methods described in section 2.1.

| Step | Transformation | Starting Material | Product |

| 1 | Nitration | Benzoic Acid | 3-Nitrobenzoic Acid truman.edu |

| 2 | Reduction | 3-Nitrobenzoic Acid | 3-Aminobenzoic Acid |

| 3 | Amide Coupling | 3-Aminobenzoic Acid and Pent-4-enoic acid | This compound |

Divergent and Convergent Synthetic Approaches

The synthesis of this compound can be theoretically approached through both divergent and convergent strategies.

In contrast, a divergent synthesis would start from a common precursor that is sequentially modified to build the final structure. For instance, one could start with a benzoic acid derivative and introduce the pent-4-enamido group in a series of steps. This approach can be efficient if multiple analogs of the target compound are desired from a single starting material.

A plausible and common method for the final coupling step in a convergent approach would be an amidation reaction. This typically involves activating the carboxylic acid group of pent-4-enoic acid to make it more susceptible to nucleophilic attack by the amino group of 3-aminobenzoic acid.

Evaluation of Reaction Yields and Atom Economy

The efficiency of any proposed synthesis for this compound would be critically evaluated by its reaction yield and atom economy.

Atom Economy , a concept central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. primescholars.comrsc.org

For the synthesis of this compound via the amidation of 3-aminobenzoic acid and pent-4-enoic acid, the atom economy would be high, as the only byproduct is water. The theoretical calculation is as follows:

Molecular Formula of 3-aminobenzoic acid: C₇H₇NO₂ Molecular Formula of pent-4-enoic acid: C₅H₈O₂ Molecular Formula of this compound: C₁₂H₁₃NO₃ nih.gov

The reaction can be represented as: C₇H₇NO₂ + C₅H₈O₂ → C₁₂H₁₃NO₃ + H₂O

To provide a tangible comparison, consider the data for a different, yet illustrative, amidation reaction:

| Reactant A | Reactant B | Catalyst/Reagent | Solvent | Reported Yield (%) |

|---|---|---|---|---|

| Benzoic acid | Benzylamine | Boric acid | Toluene | High |

| Carboxylic Acid | Amine | DCC | Various | Excellent |

| Carboxylic Acid | Amine | EDC | Various | Excellent |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable synthetic routes. wjpmr.comnih.gov For the synthesis of this compound, several principles would be of high importance:

Prevention of Waste: Designing a synthesis that generates minimal byproducts is a primary goal. nih.gov

Atom Economy: As discussed, maximizing the incorporation of reactant atoms into the final product is key. scranton.eduprimescholars.com

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. nih.govsciepub.com For the amidation step, a catalytic amount of a coupling agent would be preferable to a stoichiometric amount.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant environmental impact. nih.gov Water or other benign solvents would be preferred over hazardous organic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.govatiner.gr Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. wjpmr.com

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Optimize reaction conditions to minimize side reactions. |

| Atom Economy | Utilize addition and condensation reactions with high atom economy. |

| Less Hazardous Chemical Syntheses | Avoid the use of toxic reagents and solvents. |

| Catalysis | Employ catalytic coupling agents for the amidation step. |

| Safer Solvents | Explore water or other green solvents as the reaction medium. |

Spectroscopic and Advanced Structural Characterization of 3 Pent 4 Enamido Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity

High-resolution NMR spectroscopy is a fundamental technique for the elucidation of molecular structure, providing detailed information about the chemical environment of individual atoms. For 3-(Pent-4-enamido)benzoic acid, both ¹H and ¹³C NMR would be essential for confirming its synthesis and assessing its purity.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pentenamide and the benzoic acid moieties. The chemical shifts are influenced by the electronic effects of the amide and carboxylic acid groups.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and carboxylic acid groups are expected to appear at the downfield end of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0-13.0 | Singlet (broad) | 167-170 |

| Amide (-NH-) | 9.5-10.5 | Singlet (broad) | - |

| Aromatic C-H (ortho to -COOH) | 8.1-8.3 | Doublet | 129-131 |

| Aromatic C-H (para to -COOH) | 7.8-8.0 | Triplet | 125-127 |

| Aromatic C-H (ortho to -NHCO-) | 7.5-7.7 | Doublet | 120-122 |

| Aromatic C-H (ipso to -NHCO-) | - | - | 138-140 |

| Aromatic C (ipso to -COOH) | - | - | 131-133 |

| Aromatic C (meta to both) | 7.4-7.6 | Triplet | 122-124 |

| Vinyl (=CH-) | 5.7-5.9 | Multiplet | 136-138 |

| Vinyl (=CH₂) | 4.9-5.1 | Multiplet | 115-117 |

| Allylic (-CH₂-) | 2.3-2.5 | Quartet | 35-37 |

| Amide Carbonyl (-C=O) | - | - | 170-173 |

| Methylene (-CH₂-CH₂-) | 2.2-2.4 | Quartet | 28-30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both IR and Raman techniques, is invaluable for identifying the functional groups present in a molecule. In the case of this compound, these techniques would confirm the presence of the carboxylic acid, amide, and alkene functionalities.

The IR spectrum is expected to be dominated by strong absorptions from the O-H and C=O stretching vibrations of the carboxylic acid and the N-H and C=O stretching vibrations of the amide group. The broadness of the O-H and N-H bands would indicate the presence of hydrogen bonding in the solid state or in concentrated solutions. Raman spectroscopy would be particularly useful for observing the C=C stretching of the terminal alkene, which can sometimes be weak in the IR spectrum.

Interactive Table: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak | Broad, Strong |

| Amide | N-H stretch (H-bonded) | 3200-3400 (broad) | Moderate | Broad, Moderate |

| Aromatic C-H | C-H stretch | 3000-3100 | Strong | Weak-Moderate |

| Alkene C-H | =C-H stretch | 3050-3150 | Strong | Moderate |

| Alkyl C-H | C-H stretch | 2850-2960 | Strong | Moderate |

| Amide Carbonyl | C=O stretch | 1630-1680 | Moderate | Strong |

| Carboxylic Acid Carbonyl | C=O stretch | 1680-1710 | Moderate | Strong |

| Alkene C=C | C=C stretch | 1640-1650 | Strong | Weak-Moderate |

| Aromatic C=C | C=C stretch | 1450-1600 | Moderate | Moderate |

| Carboxylic Acid | C-O stretch | 1210-1320 | Moderate | Moderate-Strong |

| Carboxylic Acid | O-H bend | 1395-1440 | Moderate | Moderate |

| Amide | N-H bend | 1510-1570 | Moderate | Moderate-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, with a molecular formula of C₁₂H₁₃NO₃, the expected monoisotopic mass is approximately 219.09 g/mol . nih.gov

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely proceed through characteristic pathways for amides and benzoic acids. The molecular ion peak ([M]⁺) would be observed, and key fragments would arise from the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the pentenyl chain.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 219 | [C₁₂H₁₃NO₃]⁺ | Molecular Ion |

| 202 | [C₁₂H₁₂NO₂]⁺ | Loss of OH radical from the carboxylic acid |

| 174 | [C₁₂H₁₂N]⁺ | Loss of COOH radical |

| 137 | [C₇H₇NO₂]⁺ | Cleavage of the pentenyl group |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment after amide cleavage |

| 120 | [C₇H₆NO]⁺ | Fragment from cleavage of the pentenyl group and loss of a hydrogen |

| 93 | [C₆H₇N]⁺ | Aniline fragment |

| 67 | [C₅H₇]⁺ | Pentenyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation from the pentenyl chain |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

As of now, there is no publicly available crystal structure for this compound. To perform X-ray crystallography, a single crystal of suitable size and quality would first need to be grown.

If a crystal structure were to be determined, it would provide definitive information about the solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding network formed by the carboxylic acid and amide groups. It is likely that the carboxylic acid would form dimers with neighboring molecules, and the amide N-H would also participate in hydrogen bonding, creating a stable, three-dimensional lattice. The conformation of the flexible pentenyl chain in the solid state would also be revealed.

Mechanistic Investigations of 3 Pent 4 Enamido Benzoic Acid Transformations

Reactivity of the Pent-4-enoyl Olefin Toward Electrophilic and Radical Additions

The terminal double bond in the pent-4-enoyl moiety is a site of high electron density, making it susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: In electrophilic addition reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate. numberanalytics.com The stability of this carbocation dictates the regioselectivity of the reaction. For 3-(pent-4-enamido)benzoic acid, the addition of an electrophile (E+) to the terminal alkene can, in principle, form either a primary or a secondary carbocation. The secondary carbocation is more stable due to hyperconjugation. Consequently, the subsequent attack by a nucleophile (Nu-) will predominantly occur at the more substituted carbon, following Markovnikov's rule. masterorganicchemistry.com

Radical Addition: Radical addition to the pent-4-enoyl olefin proceeds via a different mechanism and often results in anti-Markovnikov regioselectivity. libretexts.org This is commonly observed in the addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.orgyoutube.com The reaction is initiated by the formation of a bromine radical from the peroxide-initiated decomposition of HBr. libretexts.org This bromine radical then adds to the terminal carbon of the alkene, forming the more stable secondary radical intermediate. libretexts.org This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction. libretexts.orgyoutube.com Other radical reactions, such as thiol-ene reactions and hydrostannylation, can also occur at the terminal alkene. youtube.com

A summary of expected products from these additions is presented in Table 1.

Table 1: Predicted Products of Addition Reactions to the Pent-4-enoyl Olefin

| Reaction Type | Reagents | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Electrophilic Addition | HBr | 3-((4-Bromopentanoyl)amino)benzoic acid | Markovnikov |

| Radical Addition | HBr, ROOR | 3-((5-Bromopentanoyl)amino)benzoic acid | Anti-Markovnikov |

Transformations Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group on the benzoic acid ring is a versatile functional handle for various transformations, most notably esterification and amidation.

Esterification: The conversion of this compound to its corresponding ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach. libretexts.orgasm.org The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is often used, or water is removed as it is formed. libretexts.orgasm.org For example, reacting the parent compound, p-aminobenzoic acid, with ethanol (B145695) and sulfuric acid yields benzocaine. libretexts.org The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Amidation: Direct amidation of the carboxylic acid with an amine to form a new amide bond is another key transformation. These reactions typically require high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To achieve amidation under milder conditions, coupling agents or catalysts are often employed. organic-chemistry.org Boron-based reagents, such as boric acid derivatives, have been shown to be effective catalysts for direct amidation by activating the carboxylic acid. acs.orgacs.org The industrial preparation of aromatic amides often involves the use of more reactive carboxylic acid derivatives like acid chlorides or anhydrides to facilitate the reaction with amines. google.com

Amide Bond Stability and Hydrolysis Kinetics

The amide bond in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. solubilityofthings.comnih.gov This resonance stabilization makes the carbonyl carbon less electrophilic and the amide bond less susceptible to cleavage. solubilityofthings.com However, under certain conditions, particularly with acid or base catalysis, the amide bond can be hydrolyzed.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amine a better leaving group, and collapse of the intermediate yields the carboxylic acid and an ammonium ion. libretexts.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This forms a tetrahedral intermediate, which then expels the amide anion as the leaving group to form the carboxylic acid. libretexts.org Since the leaving group is a strong base, this reaction is typically not catalytic and requires at least a stoichiometric amount of base. libretexts.org The rate of alkaline hydrolysis is influenced by both steric and electronic factors; electron-withdrawing groups on the acyl portion generally increase the reaction rate. researchgate.netarkat-usa.org

The stability of the amide can be influenced by the substituents. Generally, secondary amides, like the one in the title compound, are less reactive than primary amides but more reactive than tertiary amides in some contexts. solubilityofthings.com

Regioselectivity and Stereoselectivity in Olefin and Amide Reactions

Regioselectivity: As discussed in section 4.1, reactions at the olefin display distinct regioselectivity. Electrophilic additions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the more stable carbocation intermediate. masterorganicchemistry.com Conversely, radical additions often proceed with anti-Markovnikov selectivity due to the formation of the most stable radical intermediate. libretexts.org In reactions involving the aromatic ring, the existing amide and carboxylic acid groups direct the position of incoming electrophiles. The amide group is an ortho-, para-director, while the carboxylic acid group is a meta-director. libretexts.org The interplay of these two groups will determine the regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring.

Stereoselectivity: If a reaction on the double bond creates a new chiral center, the stereochemical outcome is an important consideration. For instance, in the addition of HBr, a new stereocenter is formed at C4. Without a chiral influence, a racemic mixture of (R)- and (S)-enantiomers would be expected. libretexts.org However, the existing molecular framework, including the potentially chiral environment created by the folding of the side chain, could in principle influence the facial selectivity of the attack on the planar alkene. The use of chiral auxiliaries or catalysts in reactions involving α,β-unsaturated amides has been shown to induce high levels of stereoselectivity. beilstein-journals.orgnih.gov While the double bond in this compound is not conjugated with the amide carbonyl, intramolecular interactions could still play a role in directing the stereochemical course of addition reactions.

Computational Chemistry Approaches to 3 Pent 4 Enamido Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(Pent-4-enamido)benzoic acid. DFT methods offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry. These calculations can provide a wealth of information, from the distribution of electrons within the molecule to the energies of its molecular orbitals.

A key output of DFT calculations is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated in a chemical reaction, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amide nitrogen, suggesting these are the most nucleophilic regions.

Conversely, the LUMO represents the region to which an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. The LUMO is anticipated to be distributed over the carboxylic acid group and the carbonyl carbon of the amide, indicating these as the primary electrophilic centers. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Illustrative Data Table: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would be determined through specific DFT calculations.

DFT calculations are also invaluable for mapping out potential reaction pathways and identifying the transition states involved. For this compound, this could include studying the mechanism of its synthesis, such as the acylation of 3-aminobenzoic acid, or its potential reactions, like addition to the terminal alkene. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation barriers, which are crucial for predicting reaction rates and understanding the feasibility of a particular chemical transformation. For instance, studying the rotational barrier around the amide bond can provide insights into the molecule's conformational preferences.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics provides a detailed picture of the electronic structure, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track its conformational changes and its interactions with a simulated environment, such as a solvent or a biological macromolecule.

MD simulations can also provide a dynamic picture of how this compound interacts with its surroundings. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study solvation effects and the formation of hydrogen bonds between the carboxylic acid and amide groups with the solvent. Furthermore, simulations of multiple molecules can shed light on aggregation behavior and the nature of intermolecular interactions, such as pi-stacking of the aromatic rings and van der Waals interactions between the aliphatic chains.

Illustrative Data Table: Key Intermolecular Interaction Distances from MD Simulations

| Interaction Type | Atom Pair | Average Distance (Å) |

| Hydrogen Bond (D-A) | Carboxyl O-H --- Water O | 2.8 |

| Hydrogen Bond (D-A) | Amide N-H --- Water O | 3.0 |

| Pi-Stacking | Benzene (B151609) Ring Centroid --- Benzene Ring Centroid | 4.5 |

Note: These are representative average distances that would be obtained from MD simulation trajectories.

In Silico Predictions of Molecular Interactions with Model Biological Systems (e.g., binding to ribosomal components as a probe)

Given the presence of both hydrogen bond donors and acceptors, as well as hydrophobic regions, this compound has the potential to interact with biological macromolecules. In silico docking and molecular dynamics simulations can be used to predict and analyze these interactions with model biological systems. The ribosome, a complex RNA-protein machine, presents a diverse array of potential binding sites and is a common target for small molecule probes and inhibitors.

By computationally "docking" this compound into various pockets of the ribosome, researchers can identify potential binding modes and estimate the binding affinity. These studies can reveal which ribosomal components (rRNA or ribosomal proteins) the molecule is most likely to interact with. Subsequent MD simulations of the molecule-ribosome complex can then provide a more detailed and dynamic view of the binding, highlighting the key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This type of computational probing can generate hypotheses about the molecule's potential biological activity and guide the design of future experimental studies.

Binding Mode Analysis with Model Protein Structures

Binding mode analysis through molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This analysis provides crucial information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Given the structural features of this compound, which includes a benzoic acid moiety and an amide linkage, potential protein targets could include enzymes like histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs), which are known to bind to inhibitors containing similar functional groups. nih.govresearchgate.netnih.govnih.gov For instance, the carboxylic acid group of this compound could potentially interact with key residues in the active site of these enzymes, similar to other known benzoic acid-based inhibitors. nih.govnih.gov

A hypothetical molecular docking study of this compound into the active site of a model protein, such as HDAC2, could reveal the following key interactions:

Hydrogen Bonding: The carboxylate group of the benzoic acid moiety is likely to form strong hydrogen bonds with positively charged or polar residues, such as lysine (B10760008) or arginine, within the active site. The amide group can also act as both a hydrogen bond donor and acceptor.

Pi-Stacking: The aromatic phenyl ring could participate in pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein's binding pocket.

These interactions can be visualized and quantified using molecular modeling software, providing a detailed three-dimensional representation of the binding mode. The predicted binding affinity, often expressed as a docking score or binding free energy, can be used to rank potential inhibitors and prioritize them for further experimental testing. nih.govresearchgate.net

| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in Protein | Estimated Contribution to Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid | Lysine, Arginine, Histidine | -3 to -5 |

| Hydrogen Bond | Amide | Aspartate, Glutamate, Serine | -2 to -4 |

| Hydrophobic Interaction | Pentenyl Chain | Leucine, Isoleucine, Valine | -1 to -3 |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | -1 to -2 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in elucidating these relationships. nih.gov By analyzing a series of compounds with varying structural modifications, a predictive model can be built to correlate physicochemical properties with their biological effects.

For this compound and its analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. nih.gov These methods generate 3D grid-based models that relate the steric and electrostatic fields of a molecule to its activity.

A hypothetical SAR study on a series of analogs of this compound might involve modifications at several positions:

Substitution on the Phenyl Ring: Introducing different substituents on the benzoic acid ring could modulate its electronic properties and steric profile, potentially enhancing binding affinity or selectivity.

Modification of the Pentenyl Chain: Altering the length, saturation, or branching of the aliphatic chain could probe the hydrophobic pocket of the binding site.

Replacement of the Amide Linker: Replacing the amide bond with other linkers could influence the conformational flexibility and hydrogen bonding capacity of the molecule.

The results of such a study would be a QSAR model that can predict the activity of new, unsynthesized compounds. The model's predictive power is typically assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov The graphical output of CoMFA and CoMSIA as contour maps can guide medicinal chemists in designing new molecules with improved potency. For example, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the phenyl ring is favorable for activity. iomcworld.com

| Analog | Modification | Experimental Activity (IC50, nM) | Predicted Activity (pIC50) | Key Descriptors |

|---|---|---|---|---|

| 1 (Parent) | - | 150 | 6.82 | LogP: 2.5, TPSA: 66.4 |

| 2 | 4-Chloro substitution on phenyl ring | 85 | 7.07 | LogP: 3.2, TPSA: 66.4 |

| 3 | Saturated pentyl chain | 210 | 6.68 | LogP: 2.6, TPSA: 66.4 |

| 4 | Methyl ester of carboxylic acid | 500 | 6.30 | LogP: 2.9, TPSA: 55.1 |

Research Applications of 3 Pent 4 Enamido Benzoic Acid in Chemical Biology and Materials Science

Design and Application as a Chemical Probe for Biomolecular Research

There is no available literature detailing the design or application of 3-(Pent-4-enamido)benzoic acid as a chemical probe for biomolecular research.

Exploiting the Pent-4-enoyl Moiety for Bioorthogonal Ligation Reactions (e.g., Click Chemistry)

The pent-4-enoyl group, with its terminal alkene, has the theoretical potential to participate in certain bioorthogonal reactions, most notably thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. In a hypothetical scenario, this compound could be used to label biomolecules containing free thiol groups, such as cysteine residues in proteins. However, no published studies demonstrate this specific application.

Strategies for Activity-Based Profiling and Target Engagement Studies in Model Systems

Activity-based protein profiling (ABPP) is a powerful strategy to study enzyme function directly in complex biological systems. ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection. While the pent-4-enoyl group is not a common reactive moiety for ABPP, it could potentially be functionalized to include one. There are currently no documented instances of this compound being utilized for activity-based profiling or target engagement studies.

Elucidation of Specific Biological Pathways through Molecular Perturbation (as a research tool)

The use of small molecules to perturb biological pathways is a cornerstone of chemical biology. In theory, this compound or its derivatives could be developed as inhibitors or modulators of specific enzymes or protein-protein interactions. The benzoic acid moiety could serve as a scaffold for recognizing particular binding sites, while the pent-4-enamido tail could be modified for potency and selectivity. Nevertheless, no research has been published that describes the use of this compound for the elucidation of biological pathways.

Role as a Building Block in Advanced Materials Synthesis

The bifunctional nature of this compound, possessing both a terminal alkene and a carboxylic acid, suggests its potential as a versatile building block in materials science. However, there is no evidence in the current literature of its use in this capacity.

Incorporation into Polymer Architectures via Olefin Metathesis or Radical Polymerization

The terminal alkene of the pent-4-enoyl group makes this compound a theoretical candidate for polymerization reactions. It could potentially be used as a monomer in acyclic diene metathesis (ADMET) polymerization or as a comonomer in radical polymerization processes. The resulting polymers would feature carboxylic acid functionalities along the backbone, which could be used for further modifications or to impart specific properties such as solubility or adhesion. At present, there are no reports of this compound being used in such polymerization reactions.

Development of Functional Supramolecular Assemblies

The benzoic acid group of this compound is capable of forming hydrogen bonds, a key interaction in the construction of supramolecular assemblies. It could potentially self-assemble or co-assemble with other molecules to form well-defined, non-covalent structures like liquid crystals or gels. The pent-4-enamido group could also influence the packing and properties of these assemblies. Despite this potential, the development of functional supramolecular assemblies based on this specific molecule has not been reported.

Preparation of Hybrid Organic-Inorganic Materials

There is currently no available scientific literature or data to support the use of this compound in the preparation of hybrid organic-inorganic materials.

Concluding Remarks and Future Research Perspectives

Emerging Methodologies in the Synthesis of N-Acyl Aminobenzoic Acids

The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry. researchgate.net Traditional methods for creating N-acyl aminobenzoic acids, such as the acylation of 3-aminobenzoic acid with pent-4-enoyl chloride, are effective but often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU), which can generate significant chemical waste. ucl.ac.uk The future synthesis of 3-(pent-4-enamido)benzoic acid and its analogs will likely pivot towards greener and more sustainable methods that are both atom-economical and environmentally benign. semanticscholar.orgacs.org

Recent advances in catalysis offer promising alternatives. For instance, direct amidation reactions catalyzed by boronic acids or other Lewis acids can form the amide bond directly from the carboxylic acid and amine, with water as the only byproduct. numberanalytics.comsigmaaldrich.com Furthermore, the burgeoning field of biocatalysis presents an attractive avenue. rsc.org Enzymes, such as lipases or engineered amide synthases, can operate under mild, aqueous conditions with high chemo- and regioselectivity, potentially obviating the need for protecting groups. researchgate.netrsc.orgrsc.org The development of an enzymatic route to this compound would represent a significant step towards a more sustainable production process. nih.gov

Flow chemistry is another methodology poised to revolutionize the synthesis of such molecules. nih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for facile scalability. acs.orgthieme-connect.com Implementing a flow-based synthesis for this compound could lead to higher yields, purities, and a more efficient manufacturing process. researchgate.netnih.gov Additionally, visible-light photoredox catalysis has emerged as a powerful tool for forming amide bonds under mild conditions, offering a novel strategy that could be adapted for this purpose. nih.gov

Potential for Novel Chemical Probe Design and Applications in Systems Chemical Biology

The terminal alkene functionality in the pent-4-enamido side chain of this compound is a key feature that imparts significant potential for its use in chemical biology. This reactive handle is amenable to a variety of bioorthogonal "click" chemistry reactions, such as thiol-ene coupling, tetrazine ligation, or photo-click reactions. This capability allows for the specific and efficient labeling of biomolecules in complex biological systems.

One of the most exciting future applications is in the design of novel chemical probes for activity-based protein profiling (ABPP). By incorporating a reactive "warhead" that can covalently bind to the active site of a target enzyme family, and using the terminal alkene as a reporter tag, this compound derivatives could be used to identify and characterize new enzyme targets for drug discovery. The probe could be introduced into a cellular lysate or even live cells, and after binding to its target, the alkene handle could be "clicked" with a fluorescent dye or biotin (B1667282) for visualization and pull-down experiments, respectively.

Furthermore, the rigid 3-aminobenzoic acid scaffold can be systematically modified to create a library of probes with varying steric and electronic properties, allowing for the fine-tuning of selectivity towards specific protein targets. This approach could be instrumental in systems chemical biology, enabling the study of enzyme function and regulation in their native environment. The development of such probes derived from this compound could provide powerful tools for dissecting complex biological pathways and identifying novel therapeutic intervention points.

Innovative Materials Applications and Structure-Property Relationships

The unique molecular architecture of this compound, featuring a polymerizable side chain attached to a rigid aromatic core, makes it a highly promising monomer for the development of novel polymers and advanced materials. The terminal alkene can undergo polymerization through various mechanisms, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), or alternating copolymerization.

The resulting polymers would possess a backbone with regularly spaced aromatic rings and carboxylic acid functionalities, which could lead to materials with interesting and tunable properties. For instance, the rigid aromatic units are expected to impart high thermal stability and mechanical strength. The carboxylic acid groups can engage in hydrogen bonding, leading to self-assembly and the formation of ordered structures, such as liquid crystalline phases. These properties could be exploited in applications such as high-performance films, fibers, or engineering plastics.

Moreover, the carboxylic acid groups provide a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. For example, deprotonation of the carboxylic acid could lead to the formation of ionomers with applications in membranes or ion-exchange resins. The structure-property relationships of these new materials could be systematically investigated by synthesizing a series of polymers with different molecular weights and by copolymerizing this compound with other monomers. This would provide fundamental insights into how the molecular structure dictates the macroscopic properties of the resulting materials. semanticscholar.orgnumberanalytics.com

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound creates a fertile ground for interdisciplinary research that spans the traditional boundaries of chemical sciences. The exploration of this molecule's full potential will necessitate a collaborative effort between synthetic organic chemists, chemical biologists, polymer and materials scientists, and computational chemists.

Synthetic chemists will be tasked with developing efficient and sustainable methods for its production, as outlined in section 7.1. This will likely involve a blend of traditional and modern synthetic techniques, including catalysis, flow chemistry, and biocatalysis.

Chemical biologists can leverage the unique functional handles of the molecule to design and synthesize novel chemical probes for studying complex biological systems. This research could lead to a better understanding of disease mechanisms and the identification of new drug targets.

Materials scientists will be interested in polymerizing this compound to create new materials with tailored properties. This will involve not only the synthesis and characterization of these materials but also the investigation of their structure-property relationships to guide the design of next-generation polymers.

Computational chemists will play a crucial role in all of these areas. They can use molecular modeling and simulation techniques to predict the reactivity of the molecule, its binding affinity to biological targets, and the properties of the resulting polymers. This in-silico approach can help to rationalize experimental observations and guide the design of new experiments, thereby accelerating the pace of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.